REACTION_CXSMILES
|
[F:1][C:2]([F:9])([F:8])[CH2:3][CH2:4][C:5]([OH:7])=[O:6].FC(F)(F)CCCC(O[C:18]([CH3:21])([CH3:20])[CH3:19])=O>>[F:1][C:2]([F:9])([F:8])[CH2:3][CH2:4][C:5]([O:7][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:6]
|
Name
|
4A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.99 g
|
Type
|
reactant
|
Smiles
|
FC(CCC(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CCCC(=O)OC(C)(C)C)(F)F
|
Name
|
4A
|
Quantity
|
5.58 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained as a colorless oil
|
Name
|
|
Type
|
|
Smiles
|
FC(CCC(=O)OC(C)(C)C)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |